3-Quinuclidinone hydrochloride

Pharmaceutical intermediate Quality control Assay specification

Batch inconsistency in pharmaceutical intermediate sourcing compromises GMP manufacturing of palonosetron and solifenacin. 3-Quinuclidinone hydrochloride (CAS 1193-65-3) is the established key intermediate for these 5-HT₃ and muscarinic receptor antagonists. • Verified purity ≥98% (titration) with residual solvent documentation (MeOH ≤3000 ppm, ICH Q3C compliant) • Crystalline HCl salt ensures reproducible weighing and handling for validated manufacturing • Full COA including water content (≤0.5%), melting point (>300°C dec.), and appearance specifications Procure with batch-specific certificates of analysis from an ISO-certified supply chain.

Molecular Formula C7H12ClNO
Molecular Weight 161.63 g/mol
CAS No. 1193-65-3
Cat. No. B049488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinuclidinone hydrochloride
CAS1193-65-3
Synonyms1-Azabicyclo[2.2.2]octan-3-one Hydrochloride; _x000B_3-Quinuclidinone Hydrochloride;  3-Oxoquinuclidine Hydrochloride; 
Molecular FormulaC7H12ClNO
Molecular Weight161.63 g/mol
Structural Identifiers
SMILESC1C[NH+]2CCC1C(=O)C2.[Cl-]
InChIInChI=1S/C7H11NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6H,1-5H2;1H
InChIKeyRFDPHKHXPMDJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Quinuclidinone Hydrochloride: Technical Overview and Sourcing Specifications


3-Quinuclidinone hydrochloride (CAS 1193-65-3), systematically named 1-azabicyclo[2.2.2]octan-3-one hydrochloride, is a bicyclic quinuclidine derivative with molecular formula C₇H₁₁NO·HCl and molecular weight 161.63 g/mol . The compound exists as a white to off-white crystalline powder or white to orange to green crystalline powder depending on supplier specifications, with reported melting point ranges of >300 °C (decomposition) or 245–250 °C (decomposition), and is freely soluble in water at approximately 0.1 g/mL [1]. It is classified as a heterocyclic building block and pharmaceutical intermediate, primarily employed in the synthesis of 5-HT₃ receptor antagonists (palonosetron), muscarinic receptor antagonists (solifenacin), and various CNS-targeted drug candidates [2].

3-Quinuclidinone Hydrochloride: Why Generic Substitution Fails


Generic substitution of 3-quinuclidinone hydrochloride with other quinuclidine-class compounds (e.g., 3-quinuclidinol hydrochloride, quinuclidine free base, or N-alkylated derivatives) is not scientifically valid due to fundamentally divergent reactivity profiles, physicochemical properties, and downstream synthetic utility. The free base form (quinuclidin-3-one) exhibits different solubility characteristics and requires distinct handling conditions compared to the hydrochloride salt [1]. Within the same salt form, reported purity specifications vary across commercial sources from ≥98% to ≥99%, with differences in residual water content (≤0.5% to ≤1.0%) and solvent specifications that directly impact reproducibility in GMP and medicinal chemistry workflows . Furthermore, N-methyl-3-quinuclidinone demonstrates approximately 100-fold greater inhibitory activity against high-affinity choline uptake (I₅₀ = 5.6 × 10⁻⁷ M) compared to the corresponding racemic alcohol derivative, demonstrating that even minor structural modifications within the quinuclidine scaffold produce substantial divergence in biological activity [2]. The following evidence items establish quantifiable, comparator-based differentiation justifying specification-driven selection of 3-quinuclidinone hydrochloride over generic class substitution.

3-Quinuclidinone Hydrochloride: Comparative Evidence for Specifications


Assay Purity Specifications Across Suppliers

Commercial sources of 3-quinuclidinone hydrochloride exhibit variability in reported assay purity specifications, ranging from ≥98% to 99% (argentometric titration). Thermo Fisher Scientific / Alfa Aesar and VWR specifications report a range of 98.5–101.5% with ≤1.0% loss on drying, whereas ChemImpex reports ≥98% purity by titration with 300 °C melting point [1]. Some Chinese manufacturers (e.g., Bidepharm, LookChem) report tighter specifications of ≥99% assay with ≤0.5% loss on drying .

Pharmaceutical intermediate Quality control Assay specification

Residual Solvent and Water Content Comparison

Supplier specifications for residual solvents and water content in 3-quinuclidinone hydrochloride demonstrate measurable differences that affect suitability for regulated pharmaceutical manufacturing. One supplier reports methanol residual ≤3000 ppm (ICH Q3C compliant) and water content ≤0.5% by Karl Fischer titration, with heavy metals ≤10 ppm (USP <231>) [1]. In contrast, other suppliers provide less granular specifications, with loss on drying ≤1.0% as a proxy for volatile content without explicit residual solvent limits [2].

Pharmaceutical intermediate Residual solvent ICH Q3C compliance

Biological Activity: N-Methyl-3-Quinuclidinone vs 3-Quinuclidinol

In a comparative structure-activity relationship study of quinuclidinyl derivatives for high-affinity choline uptake (HAChU) inhibition, N-methyl-3-quinuclidinone demonstrated I₅₀ = 5.6 × 10⁻⁷ M, which is approximately 100-fold greater inhibitory activity than the corresponding racemic alcohol derivative (3-quinuclidinol) [1]. The tertiary amine derivative 3-quinuclidinol hydrochloride showed markedly reduced HAChU inhibitory capacity, indicating that the ketone functionality and quaternary ammonium character are critical determinants of biological potency within the quinuclidine scaffold [1].

Neuroscience Cholinergic system Structure-activity relationship

Synthetic Utility: HCl Salt vs Free Base in API Manufacturing

3-Quinuclidinone hydrochloride serves as the established key intermediate in the synthesis of palonosetron hydrochloride, a potent and selective 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, as well as in the preparation of solifenacin, a muscarinic receptor antagonist for overactive bladder [1][2]. The free base form, 3-quinuclidinone, is an oil at room temperature with boiling point 204.9 °C at 760 mmHg, whereas the hydrochloride salt is a stable crystalline solid that can be stored at room temperature and weighed accurately for reproducible synthetic transformations [3].

Pharmaceutical synthesis Drug intermediate 5-HT3 antagonist

Melting Point Variability Across Suppliers

Reported melting point values for 3-quinuclidinone hydrochloride vary across suppliers, with the majority reporting >300 °C (decomposition) based on literature values, while one supplier reports 245–250 °C (decomposition) [1]. The literature value of 294–296 °C for the hydrochloride salt and a reported value of approximately 300 °C (decomposition) represent the consensus range, while the 245–250 °C value may reflect different crystalline forms, hydration states, or analytical methodology differences [2][3].

Pharmaceutical intermediate Quality control Polymorph

3-Quinuclidinone Hydrochloride: Validated Application Scenarios


GMP Intermediate for Palonosetron and Solifenacin Synthesis

3-Quinuclidinone hydrochloride is the established key intermediate in the commercial synthesis of palonosetron hydrochloride, a 5-HT₃ receptor antagonist, and solifenacin, a muscarinic receptor antagonist [1]. Procurement for this application requires specification verification of assay purity (98.5–101.5% or ≥99% depending on supplier) and residual solvent documentation (MeOH ≤3000 ppm ICH Q3C compliance) to ensure batch-to-batch consistency in GMP manufacturing workflows [2]. The crystalline hydrochloride salt form provides reproducible weighing and handling characteristics essential for validated manufacturing processes .

Cholinergic Neuroscience Research

For neuroscience studies investigating cholinergic mechanisms, 3-quinuclidinone hydrochloride serves as a versatile precursor for synthesizing quinuclidinyl derivatives with defined biological activity. The 100-fold potency difference between N-methyl-3-quinuclidinone (I₅₀ = 5.6 × 10⁻⁷ M) and 3-quinuclidinol in high-affinity choline uptake assays demonstrates that procurement of the correct quinuclidine derivative with verified structural identity is essential for reproducible pharmacological results [1]. Researchers should confirm melting point (>300 °C dec.) and purity (≥98%) specifications to ensure compound identity.

CB1/CB2 Cannabinoid Receptor Ligand Synthesis

3-Quinuclidinone hydrochloride is documented as a starting material for the preparation of novel CB1 and CB2 cannabinoid receptor ligands and for constructing rigid quinuclidine-based muscarinic receptor antagonists [1]. The compound's rigid bicyclic [2.2.2] scaffold provides conformational constraint that is valuable for structure-based drug design. Procurement for medicinal chemistry applications should prioritize suppliers providing full certificates of analysis including water content (≤0.5% preferred), purity (≥98%), and appearance specifications to minimize synthetic variability across multi-step reaction sequences [2].

Analytical Reference Standard for QC

3-Quinuclidinone hydrochloride is available as an analytical reference standard manufactured under ISO 17034 standard material producer certification, suitable for HPLC method development, impurity profiling, and pharmaceutical quality control applications [1]. The compound's defined melting point (consensus >300 °C dec., with literature value 294–296 °C) and established HPLC retention characteristics make it suitable for use as a system suitability standard . Procurement for analytical applications should verify that the supplier provides batch-specific certificates of analysis with quantitative purity determination by titration or HPLC and documented storage conditions (2–8 °C recommended for long-term stability) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Quinuclidinone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.